molecular formula C8H6BrN3OS B14393786 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-42-0

2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14393786
CAS No.: 88038-42-0
M. Wt: 272.12 g/mol
InChI Key: UQVFFHJGMLYHBO-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazine ring .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-3-yl)morpholine: Similar in structure but contains a morpholine ring instead of a thiadiazine ring.

    5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential medicinal applications.

Uniqueness

This compound is unique due to its combination of a bromopyridine moiety and a thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88038-42-0

Molecular Formula

C8H6BrN3OS

Molecular Weight

272.12 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C8H6BrN3OS/c9-6-1-5(2-10-3-6)8-12-11-7(13)4-14-8/h1-3H,4H2,(H,11,13)

InChI Key

UQVFFHJGMLYHBO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)C2=CC(=CN=C2)Br

Origin of Product

United States

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